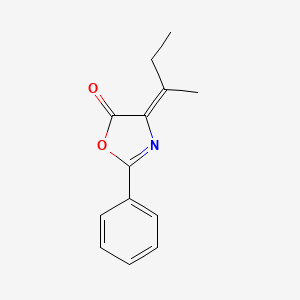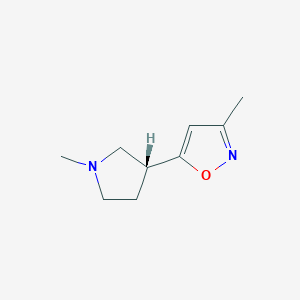
(R)-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole is a chiral compound featuring an isoxazole ring substituted with a methyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the isoxazole intermediate.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to a more saturated heterocycle.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced forms of the isoxazole ring.
Substitution: Various substituted pyrrolidinyl derivatives.
Scientific Research Applications
®-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidinyl group and exhibit similar biological activities.
Isoxazole Derivatives: Compounds with an isoxazole ring, such as 3-isoxazolylmethanamine, have comparable chemical properties.
Uniqueness: ®-3-Methyl-5-(1-methylpyrrolidin-3-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole and pyrrolidinyl derivatives.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-5-[(3R)-1-methylpyrrolidin-3-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-5-9(12-10-7)8-3-4-11(2)6-8/h5,8H,3-4,6H2,1-2H3/t8-/m1/s1 |
InChI Key |
LUGITUNNKYCYPD-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H]2CCN(C2)C |
Canonical SMILES |
CC1=NOC(=C1)C2CCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


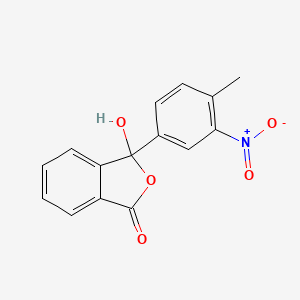
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
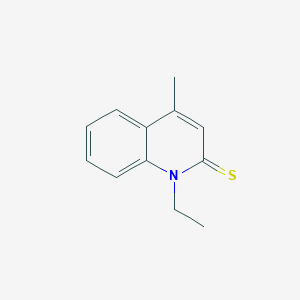
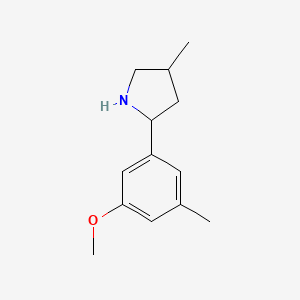
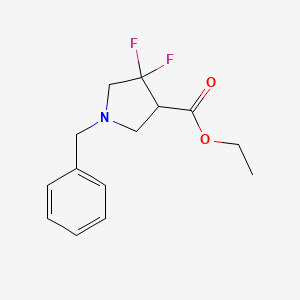

![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)
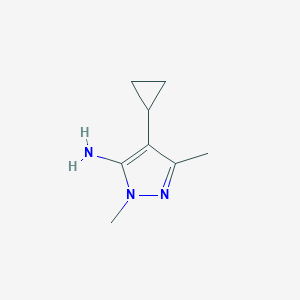
![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
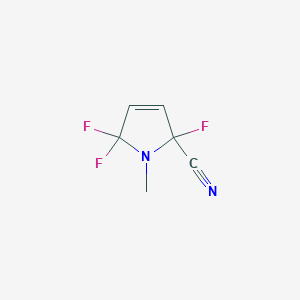
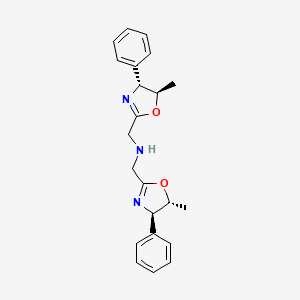
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)
